molecular formula C20H19N B13814658 N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

Katalognummer: B13814658
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: SVRNNQYGAOMXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline is an organic compound with the molecular formula C20H19N and a molecular weight of 273.37 g/mol . This compound is characterized by the presence of a naphthyl group attached to a vinyl group, which is further connected to an aniline moiety substituted with two methyl groups on the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with 1-naphthaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or hydrocarbons.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline can be compared with other similar compounds, such as:

    N,N-Dimethylaniline: Lacks the naphthyl and vinyl groups, making it less complex and with different reactivity.

    Naphthylamines: Contain the naphthyl group but lack the vinyl and dimethylamino groups, leading to different chemical properties.

    Vinylanilines: Have the vinyl group attached to an aniline moiety but lack the naphthyl group, resulting in different applications and reactivity.

This compound’s unique structure, combining the naphthyl, vinyl, and dimethylamino groups, gives it distinct properties and makes it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C20H19N

Molekulargewicht

273.4 g/mol

IUPAC-Name

N,N-dimethyl-4-(2-naphthalen-1-ylethenyl)aniline

InChI

InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3

InChI-Schlüssel

SVRNNQYGAOMXBM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.